5-Chloro-2-methylsulfonylaniline;hydrochloride
Description
5-Chloro-2-methylsulfonylaniline hydrochloride (CAS: Not explicitly provided in evidence) is an aromatic amine derivative featuring a benzene ring substituted with a chlorine atom at position 5 and a methylsulfonyl (-SO₂CH₃) group at position 2, with a hydrochloride salt counterion. The compound’s molecular formula is inferred as C₇H₈ClNO₂S·HCl (assuming methylsulfonyl substitution), though discrepancies exist in the evidence. For instance, describes a structurally similar compound, 5-chloro-2-(methylsulfanyl)aniline hydrochloride (C₇H₈ClNS·HCl; SMILES: CSC1=C(C=C(C=C1)Cl)N), which contains a methylsulfanyl (-SCH₃) group instead of methylsulfonyl .
Properties
IUPAC Name |
5-chloro-2-methylsulfonylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S.ClH/c1-12(10,11)7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWFLMSLRWHBLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylsulfonylaniline;hydrochloride involves several steps. One common method includes the reaction of 5-Chloro-2-methylaniline with sulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylsulfonylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
5-Chloro-2-methylsulfonylaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylsulfonylaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Specific Comparisons
5-Chloro-2-phenylaniline Hydrochloride (CAS: 65078-79-7)
- Structure : Features a chlorine at position 5 and a phenyl group (-C₆H₅) at position 2.
- Molecular Formula : C₁₂H₁₁Cl₂N (MW: 240.13 g/mol) .
- Key Differences : The phenyl group introduces steric bulk and π-π interactions, enhancing hydrophobicity compared to the methylsulfonyl/sulfanyl variants. This may reduce water solubility but improve lipid membrane permeability.
5-Fluoro-2-methanesulfonyl-benzylamine Hydrochloride (CAS: 1192347-84-4)
- Structure : Substituted with fluorine (position 5) and methanesulfonyl (-SO₂CH₃) at position 2, with a benzylamine backbone.
- Molecular Formula: C₈H₁₀ClFNO₂S (MW: 247.69 g/mol) .
- Key Differences : The sulfonyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. Fluorine’s electron-withdrawing effect may influence electronic properties and metabolic stability.
5-Chloro-2-methylaniline (CAS: Not provided)
- Structure : Chlorine at position 5 and a methyl group (-CH₃) at position 2.
- Molecular Formula : C₇H₈ClN (MW: 141.6 g/mol) .
2-Fluoro-5-methoxybenzylamine Hydrochloride (CAS: 1134508-37-4)
- Structure : Fluorine (position 2), methoxy (-OCH₃; position 5), and a benzylamine group.
- Molecular Formula: C₈H₁₁ClFNO (MW: 191.63 g/mol) .
- Key Differences : The methoxy group enhances electron density on the ring, while fluorine’s electronegativity may alter reactivity. The benzylamine moiety distinguishes it from aniline-based structures.
Structural and Physicochemical Data Table
| Compound Name | Substituents (Position 2/5) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 5-Chloro-2-methylsulfonylaniline HCl | -SO₂CH₃ / -Cl | C₇H₈ClNO₂S·HCl (Inferred) | ~226.1 (Theoretical) | High polarity (sulfonyl), moderate solubility |
| 5-Chloro-2-(methylsulfanyl)aniline HCl | -SCH₃ / -Cl | C₇H₉Cl₂NS | 209.97 | Moderate polarity (sulfide), lipophilic |
| 5-Chloro-2-phenylaniline HCl | -C₆H₅ / -Cl | C₁₂H₁₁Cl₂N | 240.13 | Hydrophobic (phenyl), low aqueous solubility |
| 5-Fluoro-2-methanesulfonyl-benzylamine HCl | -SO₂CH₃ / -F | C₈H₁₀ClFNO₂S | 247.69 | High solubility (sulfonyl), electron-deficient ring |
| 5-Chloro-2-methylaniline | -CH₃ / -Cl | C₇H₈ClN | 141.6 | Low molecular weight, hydrophobic |
Implications of Structural Variations
- Sulfanyl (-SCH₃) groups are weakly electron-donating, while phenyl (-C₆H₅) groups delocalize electrons via resonance .
- Solubility : Hydrochloride salts generally improve aqueous solubility. Sulfonyl derivatives (e.g., ) exhibit higher solubility than sulfanyl or alkyl-substituted analogues due to polar interactions .
- Bioactivity : Sulfur-containing substituents (sulfonyl/sulfanyl) may influence binding to biological targets (e.g., enzymes or receptors), while halogens (Cl, F) enhance metabolic stability and lipophilicity .
Biological Activity
5-Chloro-2-methylsulfonylaniline;hydrochloride (CAS No. 2490403-78-4) is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and industrial processes. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is synthesized through the reaction of 5-chloro-2-methylaniline with sulfonyl chloride, typically in the presence of a base such as triethylamine and a solvent like dichloromethane. The final product is obtained by treating the resultant compound with hydrochloric acid to form the hydrochloride salt.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The compound's mechanism involves disruption of bacterial cell walls and inhibition of protein synthesis.
Antioxidant Activity
The compound has also demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In vitro studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative damage.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing signaling pathways critical for cell survival and proliferation .
In Vitro Studies
A study published in a peer-reviewed journal highlighted the pharmacokinetic profile of this compound, detailing its solubility and metabolic stability. The compound was shown to have a favorable LogD value, indicating good membrane permeability which is essential for drug development .
In Vivo Studies
In vivo experiments conducted on animal models have demonstrated the efficacy of this compound in reducing tumor growth in xenograft models of human cancers. The treatment resulted in significant reductions in tumor size without severe adverse effects, suggesting its potential as an anticancer agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Chloro-2-methylaniline | Lacks sulfonyl group | Moderate antimicrobial properties |
| 2-Methylsulfonylaniline | Similar structure but without chlorine | Lower antioxidant activity |
| 5-Chloro-2-aminotoluene | Similar structure without sulfonyl group | Limited biological applications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
